![molecular formula C19H14Cl2N4O3S B2384754 2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 946382-18-9](/img/structure/B2384754.png)
2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
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Description
2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H14Cl2N4O3S and its molecular weight is 449.31. The purity is usually 95%.
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Scientific Research Applications
1. Role in Photodynamic Therapy and Organic Synthesis
One notable application of similar benzenesulfonamide derivatives is in photodynamic therapy (PDT) and organic synthesis. Compounds like zinc phthalocyanine substituted with new benzenesulfonamide derivative groups exhibit high singlet oxygen quantum yields, crucial for effective PDT. These properties suggest potential applications in cancer treatment, highlighting the compound's significance in medicinal chemistry and photophysics (Pişkin, Canpolat, & Öztürk, 2020). Additionally, the use of dichloro-dicyano-benzoquinone (DDQ) in mechanochemical C–N coupling reactions for synthesizing benzimidazoles and quinazolin-4(3H)-ones underlines the compound's relevance in advancing organic synthesis methodologies (Bera, Bhanja, & Mal, 2022).
2. Antitumor and Antimicrobial Activities
Research on benzenesulfonamide derivatives has demonstrated their potential in exhibiting antitumor and antimicrobial activities. For instance, studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have shown interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. These compounds also exhibit strong inhibition of human carbonic anhydrase isoforms, relevant for their therapeutic applications (Gul et al., 2016). Moreover, the synthesis and evaluation of antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds highlight the broad spectrum of biological activities associated with benzenesulfonamide derivatives, suggesting their potential utility in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
3. Cognitive Enhancing Properties
The exploration of benzenesulfonamides extends into neuropharmacology, where compounds like SB-399885 have been identified as potent, selective 5-HT6 receptor antagonists with cognitive-enhancing properties. Such studies underscore the potential of benzenesulfonamide derivatives in treating cognitive deficits associated with neurological disorders, providing a foundation for further research into their therapeutic applications (Hirst et al., 2006).
properties
IUPAC Name |
2,3-dichloro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O3S/c1-28-18-9-8-17-22-15(11-25(17)23-18)12-4-2-5-13(10-12)24-29(26,27)16-7-3-6-14(20)19(16)21/h2-11,24H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPBMSKDKIZLSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide |
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